{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine

Lipophilicity Membrane Permeability Drug Design

{3-[4-(3,5‑Dimethylphenyl)piperazin‑1‑yl]propyl}amine is a bifunctional arylpiperazine derivative consisting of a 3,5‑dimethylphenyl group at the N1‑position, a piperazine core, and a 3‑aminopropyl chain at the N4‑position [REFS‑1]. With a molecular weight of 247.38 g mol⁻¹, a computed logP (XLogP3) of 2.0 and a topological polar surface area (TPSA) of 32.5 Ų, it occupies a distinct physicochemical space among its close structural analogs [REFS‑1].

Molecular Formula C15H25N3
Molecular Weight 247.38 g/mol
CAS No. 1044528-82-6
Cat. No. B1392649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine
CAS1044528-82-6
Molecular FormulaC15H25N3
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2CCN(CC2)CCCN)C
InChIInChI=1S/C15H25N3/c1-13-10-14(2)12-15(11-13)18-8-6-17(7-9-18)5-3-4-16/h10-12H,3-9,16H2,1-2H3
InChIKeyDKQUFXCHLCTJEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine (CAS 1044528‑82‑6): A Key Arylpiperazine‑Propylamine Building Block for α₁‑Adrenoceptor Ligand Development


{3-[4-(3,5‑Dimethylphenyl)piperazin‑1‑yl]propyl}amine is a bifunctional arylpiperazine derivative consisting of a 3,5‑dimethylphenyl group at the N1‑position, a piperazine core, and a 3‑aminopropyl chain at the N4‑position [REFS‑1]. With a molecular weight of 247.38 g mol⁻¹, a computed logP (XLogP3) of 2.0 and a topological polar surface area (TPSA) of 32.5 Ų, it occupies a distinct physicochemical space among its close structural analogs [REFS‑1]. The primary amine terminus allows rapid further derivatisation via amide coupling, reductive amination or sulfonamide formation, making it a versatile intermediate for focused medicinal chemistry programs [REFS‑1].

Why the 3,5‑Dimethyl Substitution Pattern Cannot Be Interchanged with Unsubstituted Phenyl or Alternative Arylpiperazine Propylamines


The 3,5‑dimethyl substitution on the phenyl ring donates electron density through inductive and hyperconjugative effects, modulating the basicity of the piperazine nitrogens and consequently influencing both reactivity in downstream synthetic steps and recognition by biological targets such as α₁‑adrenoceptors [REFS‑1]. Published structure‑activity relationship (SAR) studies on arylpiperazine‑propylamines demonstrate that even minor alterations in the aryl substitution pattern (ortho‑ vs. meta‑ vs. para‑) can cause >100‑fold shifts in receptor subtype affinity and functional selectivity [REFS‑2]. The three‑carbon linker length is equally critical; shortening or lengthening the propylamine chain disrupts the optimal distance between the arylpiperazine pharmacophore and the terminal amine, compromising target engagement [REFS‑2]. Therefore, substitution with an unsubstituted phenyl (logP ≈ 1.26), an o‑tolyl, or a 2,6‑dimethylphenyl analog cannot reproduce the precise electronic and steric profile imparted by the 3,5‑dimethyl arrangement.

Quantitative Evidence Differentiating {3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine from Its Closest Analogs


Elevated Lipophilicity (XLogP3) Relative to the Unsubstituted Phenyl Analog

The 3,5‑dimethyl substitution raises the computed logP by 0.74 log units compared to the unsubstituted phenyl analog, corresponding to a ~5.5‑fold higher octanol‑water partition coefficient [REFS‑1][REFS‑2]. This increase in lipophilicity is expected to enhance passive membrane permeability and may improve oral absorption or blood‑brain barrier penetration in derived compounds.

Lipophilicity Membrane Permeability Drug Design

Conserved Polar Surface Area Despite Increased Molecular Weight

Despite the addition of two methyl groups (+28 Da), the TPSA of the 3,5‑dimethylphenyl derivative remains unchanged at 32.5 Ų relative to the unsubstituted phenyl analog [REFS‑1][REFS‑2]. This indicates that the compound gains lipophilicity without sacrificing hydrogen‑bonding capacity, a profile often associated with improved bioavailability in orally administered drugs.

Polar Surface Area Drug‑likeness Physicochemical Profile

Structural Pre‑organization for Meta‑Substituted Pharmacophore SAR Exploration

In contrast to the extensively studied ortho‑substituted arylpiperazine‑propylamines that dominate the α₁‑adrenoceptor antagonist literature, the 3,5‑dimethyl (meta‑) substitution pattern remains underexplored [REFS‑1]. SAR studies on the ortho‑substituted series (Bremner et al., J. Med. Chem. 1997) demonstrate that aryl substitution position is a primary determinant of α₁‑subtype selectivity, with ortho‑substituted derivatives exhibiting nanomolar affinity (Ki = 0.0794 nM for the most potent) at the α₁A‑AR subtype [REFS‑1]. The meta‑substituted geometry of the present compound offers a structurally distinct vector for probing the same receptor pocket, potentially accessing different subtype selectivity profiles.

Structure‑Activity Relationship α₁‑Adrenoceptor Meta‑Substitution

Optimal Application Scenarios for {3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine Based on Its Physicochemical and Structural Differentiation


CNS‑Targeted Lead Optimisation Libraries

The elevated logP (2.0 vs. 1.26 for the phenyl analog) combined with conserved TPSA makes this compound a preferred amine building block for generating CNS‑penetrant candidates in lead optimisation programs, where passive blood‑brain barrier permeability is critical [REFS‑1].

Meta‑ vs. Ortho‑Substitution SAR Profiling of α₁‑Adrenoceptor Antagonists

Researchers designing α₁‑adrenoceptor subtype‑selective antagonists can use this compound as the meta‑substituted counterpart to the well‑characterised ortho‑substituted arylpiperazine‑propylamines, enabling direct comparative SAR mapping of the aryl binding pocket [REFS‑1].

Parallel Library Synthesis via the Terminal Primary Amine Handle

The free primary amine at the end of the propyl linker allows high‑yielding amide bond formation or reductive amination with diverse carboxylic acid or aldehyde building blocks, facilitating rapid parallel synthesis of compound libraries for high‑throughput screening [REFS‑2].

Quote Request

Request a Quote for {3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.